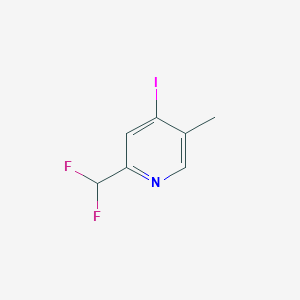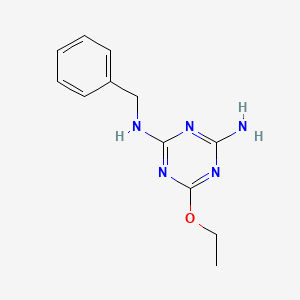
Phenylbeta-D-glucopyranosidedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbeta-D-glucopyranosidedihydrate is a glycoside compound, specifically a phenyl glucoside. It consists of a glucose molecule bonded to a phenyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a model compound for studying glycosides and their interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylbeta-D-glucopyranosidedihydrate can be synthesized through the reaction of phenol with glucose in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond. The product is then purified through recrystallization from water, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phenylbeta-D-glucopyranosidedihydrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gluconic acid derivatives, while reduction can produce glucitol derivatives.
Scientific Research Applications
Phenylbeta-D-glucopyranosidedihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bonds and their properties.
Biology: The compound is used to investigate the interactions between glycosides and proteins or enzymes.
Mechanism of Action
The mechanism of action of phenylbeta-D-glucopyranosidedihydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory cells. This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which is a key regulator of inflammatory responses .
Comparison with Similar Compounds
Phenylbeta-D-glucopyranosidedihydrate can be compared with other similar compounds, such as phenylbeta-D-galactopyranoside. While both compounds have similar structures, they exhibit different interactions and properties due to the orientation of the hydroxyl groups on the sugar moiety . This highlights the importance of small structural differences in determining the behavior and applications of glycosides.
List of Similar Compounds
- Phenylbeta-D-galactopyranoside
- Phenylalpha-D-glucopyranoside
- Phenylbeta-D-mannopyranoside
These compounds share similar structural features but differ in their specific interactions and applications.
Properties
Molecular Formula |
C12H20O8 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;dihydrate |
InChI |
InChI=1S/C12H16O6.2H2O/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7;;/h1-5,8-16H,6H2;2*1H2/t8-,9-,10+,11-,12-;;/m1../s1 |
InChI Key |
YTEQAZMSVOMPFE-GZWYNECLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.O.O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)

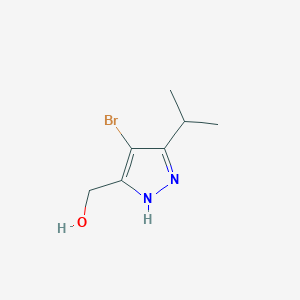
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
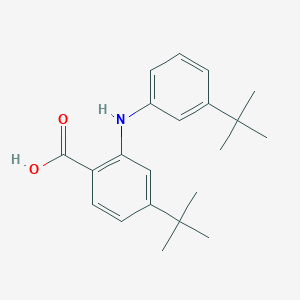
![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
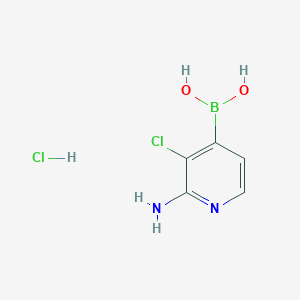
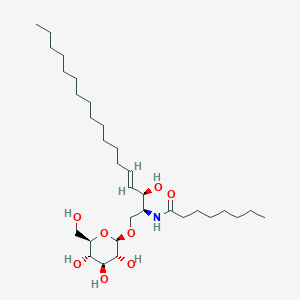
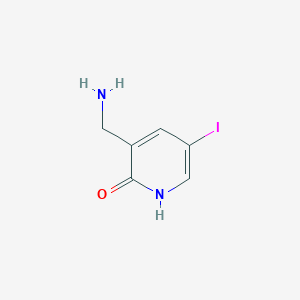
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
